Cedran-8-ol Cedran-8-ol Cedran-8-ol is a natural product found in Artemisia annua, Chamaecyparis obtusa var. formosana, and other organisms with data available.
Brand Name: Vulcanchem
CAS No.: 16230-29-8
VCID: VC21333418
InChI: InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3
SMILES: CC1CCC2C13CCC(C(C3)C2(C)C)(C)O
Molecular Formula: C15H26O
Molecular Weight: 222.37 g/mol

Cedran-8-ol

CAS No.: 16230-29-8

Cat. No.: VC21333418

Molecular Formula: C15H26O

Molecular Weight: 222.37 g/mol

* For research use only. Not for human or veterinary use.

Cedran-8-ol - 16230-29-8

Specification

CAS No. 16230-29-8
Molecular Formula C15H26O
Molecular Weight 222.37 g/mol
IUPAC Name 2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol
Standard InChI InChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3
Standard InChI Key SVURIXNDRWRAFU-UHFFFAOYSA-N
SMILES CC1CCC2C13CCC(C(C3)C2(C)C)(C)O
Canonical SMILES CC1CCC2C13CCC(C(C3)C2(C)C)(C)O
Boiling Point 286 °C
Colorform Needles from dilute methanol
Colorless crystals
Melting Point Mp 86-87 °
86 °C

Introduction

Chemical Structure and Identification

Cedran-8-ol (CAS 16230-29-8) is a tricyclic sesquiterpene alcohol with the molecular formula C₁₅H₂₆O and a molecular weight of 222.37 g/mol . The compound belongs to the taxonomic classification of lipids and lipid-like molecules, specifically prenol lipids, and further subcategorized under cedrane and isocedrane sesquiterpenoids .

Nomenclature and Identifiers

Cedran-8-ol is known by several identifiers and synonyms:

Identifier TypeValue
IUPAC Name2,6,6,8-tetramethyltricyclo[5.3.1.01,5]undecan-8-ol
Common SynonymsEpicedrol, 8βH-cedran-8-ol, α-Cedrol
CAS Registry Numbers16230-29-8, 77-53-2 (for Cedrol)
SMILES (Canonical)CC1CCC2C13CCC(C(C3)C2(C)C)(C)O
InChIInChI=1S/C15H26O/c1-10-5-6-11-13(2,3)12-9-15(10,11)8-7-14(12,4)16/h10-12,16H,5-9H2,1-4H3
InChI KeySVURIXNDRWRAFU-UHFFFAOYSA-N

Cedran-8-ol is structurally characterized by a tricyclic skeleton with a hydroxyl group at the 8-position . The compound's three-dimensional configuration contributes significantly to its chemical properties and biological activities.

Physical and Chemical Properties

Physical Properties

The physical properties of Cedran-8-ol are essential for its identification, purification, and industrial applications:

PropertyValueSource
Molecular Weight222.37 g/mol
Exact Mass222.198365449 g/mol
Melting Point55-59°C
Boiling Point273°C
Density0.9479
Refractive Indexn20/D 1.509-1.515
Flash Point200°F
Optical Activity[α]20/D +10.5±1°, c = 5% in chloroform
Physical AppearanceWhite crystalline solid
OdorCedarwood woody dry sweet soft at 100%

Chemical Properties

The chemical properties of Cedran-8-ol influence its reactivity, stability, and potential applications:

PropertyValueSource
Topological Polar Surface Area (TPSA)20.20 Ų
XlogP3.90
Atomic LogP (AlogP)3.61
H-Bond Acceptor1
H-Bond Donor1
Rotatable Bonds0
pKa15.35±0.60 (Predicted)
SolubilitySoluble in DMSO (10 mg/ml)
StabilityStable for 1 year as supplied; Solutions in DMSO stable at -20°C for up to 3 months

Biological Activities and Pharmacological Properties

Target Interactions

Scientific studies have identified specific biological targets with which Cedran-8-ol interacts:

Proven Targets

CHEMBL IDUniProt IDNameMin ActivityAssay Type
CHEMBL1293235P02545Prelamin-A/C631 nMPotency
CHEMBL1947P10828Thyroid hormone receptor beta-1501.2 nMPotency

Predicted Targets (via Super-PRED)

CHEMBL IDUniProt IDNameProbabilityModel Accuracy
CHEMBL253P34972Cannabinoid CB2 receptor94.50%97.25%
CHEMBL3251P19838Nuclear factor NF-kappa-B p105 subunit92.22%96.09%
CHEMBL1994P08235Mineralocorticoid receptor84.13%100.00%
CHEMBL221P23219Cyclooxygenase-183.61%90.17%
CHEMBL5619P27695DNA-(apurinic or apyrimidinic site) lyase83.40%91.11%

Enzyme Inhibition

Recent research has identified Cedran-8-ol as a competitive inhibitor of cytochrome P450 enzymes, particularly:

  • CYP2B6-mediated bupropion hydroxylase

  • CYP3A4 enzymes

This inhibitory activity may have implications for drug metabolism and potential drug-drug interactions when Cedran-8-ol or compounds containing it are administered with medications metabolized by these enzymes.

ADMET Properties

The absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of Cedran-8-ol provide valuable insights into its pharmacokinetic behavior and safety profile:

Absorption and Distribution

ParameterPredictionProbabilitySource
Human Intestinal AbsorptionPositive99.69%
Caco-2 PermeabilityPositive64.40%
Blood Brain Barrier PenetrationPositive85.00%
Human Oral BioavailabilityPositive54.29%
Subcellular LocalizationLysosomes61.46%

Metabolism

ParameterPredictionProbabilitySource
CYP3A4 SubstrateNegative50.00%
CYP2C9 SubstratePositive61.65%
CYP2D6 SubstrateNegative74.96%
CYP3A4 InhibitionNegative94.34%
CYP2C9 InhibitionNegative77.41%
CYP2C19 InhibitionNegative90.05%
CYP2D6 InhibitionNegative96.07%
CYP1A2 InhibitionNegative69.68%
CYP Inhibitory PromiscuityNegative97.48%
UGT CatalyzedPositive60.00%
ParameterPredictionProbabilitySource
Carcinogenicity (Binary)Negative84.00%
Eye CorrosionNegative90.02%
Eye IrritationPositive94.03%
Skin IrritationPositive70.40%
Skin CorrosionNegative90.49%
Ames MutagenesisNegative85.00%
Human Ether-a-go-go-Related Gene InhibitionNegative61.17%
MicronuclearNegative100.00%
HepatotoxicityNegative52.49%
Skin SensitizationPositive70.70%
Reproductive ToxicityPositive61.11%
Acute Oral ToxicityCategory III82.22%
LD50 (Skin, Rabbit)> 5 g/kg-

Sensitization Profile

Research into the sensitization potential of Cedran-8-ol has yielded specific parameters important for risk assessment in consumer products:

Test ParameterResultSource
LLNA Weighted Mean EC3 Value4750 μg/cm²
Potency Classification (Animal Data)Weak
NOEL-CNIH (Induction)2008 μg/cm²
LOEL (Induction)5520 μg/cm²
Weight of Evidence NESIL2000 μg/cm²

Based on weight of evidence from structural analysis, animal, and human studies, Cedran-8-ol is classified as a weak sensitizer , which has implications for its use in personal care products and cosmetics.

Environmental Impact

Cedran-8-ol has been assessed for its potential environmental effects:

ParameterPredictionProbabilitySource
BiodegradationNegative62.50%
Crustacea Aquatic ToxicityPositive75.00%
Fish Aquatic ToxicityPositive84.35%
Water Hazard ClassClass 2 (Hazardous)-

The designation as Water Hazard Class 2 indicates that Cedran-8-ol is considered hazardous to aquatic environments , which has implications for its handling, disposal, and environmental risk assessment.

Industrial Applications

Fragrance Industry

Cedran-8-ol is widely used in the fragrance industry due to its distinctive woody aroma profile. Its applications include:

  • Perfumery: Used to impart woody, dry, sweet, and soft notes

  • Cosmetics and personal care products: Incorporated into formulations requiring natural woody scents

  • Household products: Present in air fresheners and cleaning products for its pleasant fragrance

The compound is registered with the Flavor and Extract Manufacturers Association (FEMA) under number 4503 , indicating its approved status as a flavoring agent.

Other Applications

Based on its biological properties, Cedran-8-ol has potential applications in:

  • Insecticidal formulations: Studies suggest activity against certain insect species

  • Pharmaceutical research: Based on its interactions with specific receptor targets

  • Natural product development: As a component in essential oil-based therapies

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator